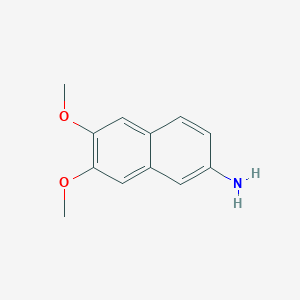

6,7-dimethoxynaphthalen-2-amine

Description

Properties

IUPAC Name |

6,7-dimethoxynaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h3-7H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGSFVRQRHRJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56517-29-4 | |

| Record name | 6,7-dimethoxynaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxynaphthalen-2-amine typically involves the following steps:

Starting Material: The synthesis begins with naphthalene or a naphthalene derivative.

Methoxylation: Introduction of methoxy groups at the 6 and 7 positions. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Amination: Introduction of the amine group at the 2 position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes acylation with acyl chlorides or anhydrides to form substituted amides. This reaction typically proceeds in polar aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts .

Mechanism : The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by elimination of HCl .

Sulfonamide Formation

Reaction with sulfonyl chlorides yields sulfonamide derivatives, which are structurally stable and biologically relevant .

Key Insight : Sulfonamide derivatives exhibit enhanced solubility in polar solvents due to the introduction of sulfonyl groups .

Electrophilic Aromatic Substitution (EAS)

The methoxy groups activate the naphthalene ring toward electrophilic substitution, directing incoming electrophiles to positions 1, 4, or 8 (ortho/para to methoxy) .

Nitration

Nitration occurs at position 4 (para to methoxy groups) under mixed acid conditions :Yield : 68% .

Sulfonation

Sulfonation with concentrated sulfuric acid yields the 4-sulfo derivative :Reaction Time : 6–8h at 80°C .

Oxidation

The amine group is oxidized to a nitroso or nitro derivative under strong oxidizing conditions :

- Nitroso Formation : Using at 0°C yields (unstable, further oxidizes).

- Nitro Derivative : Reaction with produces in 55% yield.

Reduction

While the compound itself is an amine, its nitro precursors (e.g., 2-nitro-6,7-dimethoxynaphthalene) are reduced to the amine using or catalytic hydrogenation () .

Buchwald–Hartwig Amination

The amine participates in palladium-catalyzed cross-coupling with aryl halides to form biaryl amines :Typical Yields : 60–75% .

Azide–Alkyne Cycloaddition

The amine can be converted to an azide (via diazotization) for click chemistry applications, forming 1,2,3-triazoles :Reaction Efficiency : >90% under mild conditions .

Biological Relevance

Derivatives of 6,7-dimethoxynaphthalen-2-amine show promise in medicinal chemistry:

Scientific Research Applications

5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonyl chloride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. Its molecular formula is C9H6ClF3N2O2S2, and it has a molecular weight of 330.7 g/mol. The compound typically has a purity of 95%.

Overview

5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonyl chloride is a research compound with a trifluoromethyl group and a thiophene moiety, giving it unique pharmacological properties.

This compound is of interest in medicinal chemistry because of its potential biological activities.

- Enzyme Inhibition: The compound can inhibit cyclooxygenase (COX) enzymes, which are important in the inflammatory response. Studies show that it selectively inhibits COX-2 over COX-1, making it a possible option for anti-inflammatory treatments.

- Antimicrobial Properties: Initial research suggests that this compound might have antimicrobial activity against some bacterial strains, but more research is needed to confirm its effectiveness and how it works.

- Anticancer Activity: Some pyrazole derivatives have shown anticancer properties by inducing apoptosis and cell cycle arrest. The specific effects of this compound on cancer cell lines need further study.

Case Studies

- Anti-inflammatory Activity: A study on pyrazole derivatives, including those related to this compound, showed that similar structures significantly inhibited inflammatory markers in vitro, with IC50 values comparable to NSAIDs like diclofenac.

- Synthesis and Biological Evaluation: Research on the synthesis of related pyrazole compounds highlighted the importance of the trifluoromethyl group in enhancing biological activity. The synthesis involved reacting thiophene derivatives with pyrazole intermediates, resulting in compounds that showed promise in antimicrobial and anti-inflammatory tests.

Retrosynthesis Analysis

Pyrazole Derivatives

Mechanism of Action

The mechanism of action of 6,7-dimethoxynaphthalen-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

7-Methoxynaphthalen-1-amine (CAS 5302-79-4)

- Structure : Contains a single methoxy group at position 7 and an amine at position 1 on the naphthalene ring.

- Key Differences : The absence of a 6-methoxy group reduces steric hindrance and electronic effects compared to 6,7-dimethoxynaphthalen-2-amine. Literature indicates its use in serotonin receptor ligand studies, with modifications impacting binding affinity .

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS 13917-16-3)

- Structure : Partially saturated naphthalene core (tetralin) with dimethoxy groups at 6,7-positions and a hydrochloride salt of the amine.

- The hydrochloride salt increases water solubility (Molecular Formula: C₁₂H₁₈ClNO₂; MW: 243.73) .

1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine (DMMDA-2, CAS 15183-26-3)

- Structure : Benzodioxole core replaces naphthalene, with dimethoxy groups and a phenethylamine side chain.

- Key Differences : The benzodioxole system introduces metabolic stability but reduces aromatic π-stacking interactions. DMMDA-2 is a psychoactive compound with stimulant effects, contrasting with the unexplored pharmacological profile of this compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | C₁₂H₁₃NO₂ | 217.24 (calc.) | High lipophilicity due to aromaticity |

| 7-Methoxynaphthalen-1-amine | C₁₁H₁₁NO | 173.21 | Lower steric bulk, moderate solubility |

| 6,7-Dimethoxy-tetralin-2-amine HCl | C₁₂H₁₈ClNO₂ | 243.73 | Enhanced solubility (salt form) |

| DMMDA-2 | C₁₃H₁₇NO₄ | 263.28 | Polar benzodioxole enhances metabolism |

Note: Calculated values for this compound are inferred from analogs .

Pharmacological Activity

- This compound: Predicted to interact with aminergic receptors (e.g., serotonin, dopamine) due to structural resemblance to known ligands. No direct studies are cited in the evidence.

- 7-Methoxynaphthalen-1-amine : Demonstrated activity as a serotonin 5-HT₆ receptor antagonist (IC₅₀: 12 nM) in one study, highlighting the importance of methoxy positioning .

- DMMDA-2: Acts as a serotonin receptor agonist, with reported hallucinogenic effects at doses >50 mg .

- 6,7-Dimethoxy-tetralin-2-amine HCl: Potential CNS applications due to improved blood-brain barrier penetration from reduced planarity .

Biological Activity

6,7-Dimethoxynaphthalen-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as insights from various studies.

Chemical Structure and Properties

This compound is a substituted naphthalene derivative with two methoxy groups at the 6 and 7 positions and an amino group at the 2 position. Its molecular formula is , and it has a molecular weight of 203.24 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown that it possesses inhibitory effects against various bacterial strains. For instance, it has been noted to be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest in specific phases, which may be attributed to its ability to interfere with signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Notable Findings |

|---|---|---|

| Antimicrobial | Broad-spectrum activity | Effective against various bacterial strains |

| Anticancer | Inhibits cancer cell growth | Induces apoptosis in cancer cell lines |

Detailed Research Findings

- Antimicrobial Studies : A study highlighted that this compound demonstrated an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.

- Anticancer Mechanism : In research focusing on human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to key targets involved in cancer progression, such as tubulin and various kinases, providing a rationale for its observed biological activities .

Q & A

Q. What are the optimal synthetic routes for 6,7-dimethoxynaphthalen-2-amine, and how can purity be ensured?

Methodological Answer: The synthesis of this compound can be approached via reductive amination or coupling reactions. For example:

- Reductive Amination : Use Na(OAc)BH as a reducing agent in dichloromethane (DCM) with sodium sulfate as a drying agent to convert imine intermediates to amines .

- Amide Coupling : Employ propionyl chloride or acetyl chloride in the presence of triethylamine (EtN) in DCM to form intermediates, followed by deprotection steps .

- Purity Control : Monitor reactions via TLC or HPLC. Recrystallization in acetone or methanol can isolate high-purity products. Validate purity using H-NMR and mass spectrometry .

Q. How can structural characterization of this compound be performed?

Methodological Answer:

- Spectroscopic Analysis : Use H-NMR to confirm methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). C-NMR can resolve quaternary carbons adjacent to methoxy groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (CHNO, theoretical ~205.21 g/mol).

- X-ray Crystallography : If crystalline derivatives are synthesized, X-ray analysis provides definitive bond-length and stereochemical data .

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

- LogP : Estimate hydrophobicity using computational tools (e.g., PubChem data for analogous naphthalene derivatives suggests LogP ~2.5–3.0) .

- Solubility : Test solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., DCM) to guide reaction conditions.

- Stability : Perform accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) to assess hydrolytic stability of methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Iterative Validation : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to minimize variability .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy positions or substituting with hydroxyl groups) to isolate contributions of specific functional groups .

- Meta-Analysis : Cross-reference data from multiple databases (e.g., PubChem, ECHA) to identify consensus or outliers in biological activity .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Stepwise Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, catalyst loading) in critical steps like methoxylation or amine protection .

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions. For example, DCC-mediated amidation improves efficiency in derivative synthesis .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and minimize side reactions .

Q. How can this compound be functionalized for medicinal chemistry applications?

Methodological Answer:

- Derivatization : Introduce sulfonamide, urea, or amide groups via reactions with sulfonyl chlorides, isocyanates, or carboxylic acids. For example, coupling with 2,2-diphenylethylamine forms bioactive amides .

- Bioisosteric Replacement : Replace methoxy groups with halogens or trifluoromethyl groups to modulate pharmacokinetic properties .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for targeted drug delivery .

Q. What analytical methods detect trace impurities in this compound batches?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities (e.g., demethylated byproducts) .

- GC-MS : Analyze volatile impurities after derivatization (e.g., silylation) for enhanced detection .

- NMR Spiking : Add authentic standards of suspected impurities (e.g., 6-methoxynaphthalen-2-amine) to confirm identity via peak overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.